(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Conformationally Restricted Bioisostere in Modern Medicinal Chemistry
(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Conformationally Restricted Bioisostere in Modern Medicinal Chemistry
Executive Summary
The drive toward higher fraction sp³ ( Fsp3 ) character in modern drug discovery has elevated the importance of rigid, non-planar bicyclic scaffolds. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 55780-88-6) represents a premier building block in this paradigm. By fusing a tetrahydrofuran ring with a cyclopropane unit, this molecular architecture provides exceptional three-dimensional constraints[1].
As a bioisostere for meta-substituted benzene rings, the (1R,5S,6s) configuration dictates a specific spatial projection of its carboxylic acid moiety, dramatically reducing the entropic penalty upon target binding while improving aqueous solubility and metabolic stability[2]. This technical guide explores its physicochemical profiling, mechanistic role in target binding (such as BET bromodomain inhibition), and the highly specific carbenoid-insertion methodologies required for its asymmetric synthesis.
Structural & Physicochemical Profiling
The molecular architecture of (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid imposes significant stereochemical constraints. The transannular bridge geometry is stabilized by the oxygen atom at the 3-position, creating a rigid ether linkage[1]. The endo orientation of the carboxylic acid group at the 6-position directs electrophilic attacks to the less hindered exo face, a critical factor in downstream derivatization[2].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Relevance to Drug Design |
| Molecular Formula | C₆H₈O₃ | High atom economy for fragment-based drug discovery (FBDD). |
| Molecular Weight | 128.13 g/mol | Low molecular weight allows for extensive functionalization without exceeding Lipinski limits[1]. |
| LogP | -0.83 | Highly hydrophilic; excellent for counteracting lipophilic pharmacophores to maintain optimal oral bioavailability[1]. |
| Melting Point | 174–175 °C | Indicates a highly stable crystalline lattice, advantageous for formulation and long-term storage[1]. |
| Density | 1.4 ± 0.1 g/cm³ | High density reflects the tight, conformationally restricted bicyclic packing[1]. |
Applications in Medicinal Chemistry: Bioisosterism & BET Inhibition
The primary utility of the 3-oxabicyclo[3.1.0]hexane core lies in its ability to act as a bioisostere. Preliminary docking simulations and crystallographic validations demonstrate that replacing flat aromatic rings with this scaffold enhances binding in protease and epigenetic active sites due to reduced conformational flexibility[1].
Case Study: BRD4 BD2-Selective Inhibitors
Recent template-hopping approaches in the development of Bromo and Extraterminal Domain (BET) inhibitors have utilized the 3-oxabicyclo[3.1.0]hexane scaffold to achieve high selectivity for the second bromodomain (BD2)[3].
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Mechanistic Insight: The bicyclic core acts as a rigid vector, projecting an Acetyl-Lysine (AcK) mimetic (such as a 1,2,3-triazole or 3,5-dimethylisoxazole) deep into the binding pocket.
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Binding Dynamics: The scaffold ensures that the N1 atom of the triazole makes a critical, conserved hydrogen bond with the Asn429 residue of the BRD4 BD2 domain[3]. The high Fsp3 character of the oxabicyclo core simultaneously improves the Fasted-State Simulated Intestinal Fluid (FaSSIF) solubility of the resulting inhibitors[3].
Pharmacophore projection and binding cascade in BET BD2 inhibitors.
Synthetic Methodologies: The Satoh Carbenoid Insertion
The asymmetric construction of the bicyclo[3.1.0]hexane core is notoriously challenging due to the high ring strain of the fused cyclopropane-tetrahydrofuran system. The landmark approach developed by Satoh et al. utilizes the 1,5-C–H insertion of cyclopropylmagnesium carbenoids [1][4].
Mechanistic Rationale
The reaction proceeds via a stereocontrolled ring-opening/cyclization sequence. A 1-chlorocyclopropyl p-tolyl sulfoxide precursor is treated with i-PrMgCl. The sulfoxide-magnesium exchange generates a transient cyclopropylmagnesium carbenoid. Because the carbenoid carbon is highly electrophilic, it undergoes a rapid intramolecular 1,5-C–H insertion into the adjacent ether linkage, forming the rigid bicyclic framework with >95% enantiomeric excess (ee)[2][4].
Mechanism of Satoh's 1,5-C-H insertion for bicyclic core assembly.
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Carbenoid Generation
This protocol is self-validating: failure to maintain strict cryogenic control will result in protonation or dimerization of the carbenoid rather than the desired intramolecular insertion.
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Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 1-chlorocyclopropyl p-tolyl sulfoxide precursor (1.0 equiv) and anhydrous THF (0.2 M concentration).
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Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C. Causality: The cyclopropylmagnesium carbenoid is highly unstable; temperatures above -70 °C lead to rapid decomposition prior to C-H insertion.
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Exchange Reaction: Dropwise addition of i-PrMgCl (1.2 equiv, 2.0 M in THF) over 15 minutes via syringe pump. Stir for 30 minutes at -78 °C.
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Insertion & Quenching: Slowly warm the reaction mixture to -40 °C over 1 hour to facilitate the 1,5-C–H insertion. Quench the reaction with saturated aqueous NH₄Cl.
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Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the protected bicyclic core.
Protocol 2: Amide Coupling for Inhibitor Derivatization
Due to the steric shielding of the C6 carboxylic acid by the bicyclic umbrella, standard carbodiimide chemistry (e.g., EDC/NHS) often yields inactive N-acylureas. This protocol utilizes HATU to overcome steric hindrance.
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Activation: Dissolve (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which is uniquely capable of reacting with nucleophiles in sterically congested environments.
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Coupling: Add the target amine (e.g., an amino-triazole AcK mimetic) (1.1 equiv) in one portion.
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Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor complete consumption of the active ester via LC-MS.
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Workup: Dilute with EtOAc and wash sequentially with 5% LiCl aqueous solution (to remove DMF), saturated NaHCO₃, and brine. Dry and concentrate to yield the functionalized prodrug or inhibitor[1][3].
